2-Chloro-2-hydroxyiminoacetic acid ethyl ester
Overview
Description
“2-Chloro-2-hydroxyiminoacetic acid ethyl ester” is also known by other names such as “ethyl (Z)-2-chloro-2-(hydroxyimino)acetate”, “CHLOROOXIME”, “ETHYL CHLOROOXIMIDOACETATE”, and "ETHYL 2-CHLORO-2-(HYDROXYIMINO)ACETATE" .
Molecular Structure Analysis
The molecular formula of “2-Chloro-2-hydroxyiminoacetic acid ethyl ester” is C4H6ClNO3 and its molecular weight is 151.55 .Physical And Chemical Properties Analysis
“2-Chloro-2-hydroxyiminoacetic acid ethyl ester” is a solid substance that is white to almost white in color . It has a melting point of 70-76°C and a boiling point of 230.5±23.0°C . The density is predicted to be 1.36±0.1 g/cm3 . It is soluble in methanol and should be stored under inert gas .Scientific Research Applications
Synthesis of Isoxazolines
Ethyl 2-chloro-2-(hydroxyimino)acetate: has been utilized in the preparation of (+)-and (−)-Δ2-isoxazolines . Isoxazolines are a class of five-membered heterocyclic compounds that have significant applications in medicinal chemistry due to their biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.
Development of Chiral Amino Acids
This compound is instrumental in the synthesis of CIP-AS (−) , a chiral amino acid structurally related to glutamic acid . Chiral amino acids are crucial in the development of new pharmaceuticals as they can lead to drugs with improved efficacy and reduced side effects.
Agonists for AMPA-Kainate Receptors
Ethyl 2-chloro-2-(hydroxyimino)acetate: is used to create potential agonists at the ionotropic (±±)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA)-kainate receptors . These receptors are important in synaptic transmission and plasticity, and agonists can be used to treat neurological disorders.
Generation of Ethoxycarbonylformonitrile Oxide
The compound is used to generate ethoxycarbonylformonitrile oxide in situ by treatment with sodium bicarbonate . This intermediate is valuable in organic synthesis, particularly in the formation of oxime ethers and related structures.
Preparation of N-Azirdinyloximes
Researchers have used Ethyl 2-chloro-2-(hydroxyimino)acetate to prepare N-azirdinyloximes . Upon treatment with scandium triflate, these compounds provide dihydro-oxadiazines , which are useful in various chemical transformations and have potential pharmacological applications.
Safety and Handling in Research
While not a direct application, understanding the safety profile of Ethyl 2-chloro-2-(hydroxyimino)acetate is essential for its use in research. It is classified with hazard statements such as causing skin irritation, serious eye damage, and may cause respiratory irritation . Proper handling and storage are crucial for safe research practices.
Safety and Hazards
“2-Chloro-2-hydroxyiminoacetic acid ethyl ester” is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It may cause skin irritation (H315), serious eye damage (H318), allergic skin reaction (H317), and allergy or asthma symptoms or breathing difficulties if inhaled (H334) .
properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-hydroxyiminoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLDCOJRAMLTQ-UTCJRWHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-hydroxyiminoacetic acid ethyl ester | |
CAS RN |
14337-43-0 | |
Record name | 2-Chloro-2-hydroxyiminoacetic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014337430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic applications of Ethyl Chlorooximidoacetate?
A: Ethyl Chlorooximidoacetate serves as a key building block for synthesizing various heterocyclic compounds. It is particularly valuable in constructing isoxazole rings through 1,3-dipolar cycloaddition reactions. For instance, it is used in preparing isoxadifen-ethyl, a herbicide safener, by reacting with 1,1-diphenylethylene in the presence of an alkali metal compound [, ]. Additionally, researchers utilize Ethyl Chlorooximidoacetate to synthesize kainic acid analogs, which are crucial in studying neurological processes [].
Q2: Are there any documented cases of Ethyl Chlorooximidoacetate causing allergic reactions?
A: Yes, a case study reported a chemistry student developing severe hand dermatitis after handling Ethyl Chlorooximidoacetate []. Patch tests confirmed the compound as the allergen. This highlights the importance of proper handling and safety precautions when working with this chemical.
Q3: Can Ethyl Chlorooximidoacetate be utilized in continuous flow chemistry?
A: Recent research demonstrates the successful implementation of Ethyl Chlorooximidoacetate in continuous flow synthesis for preparing kainic acid analogs []. This approach significantly improves the reaction yield, reduces reaction time, and minimizes the required excess of Ethyl Chlorooximidoacetate, highlighting the potential of this compound in modern synthetic methodologies.
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